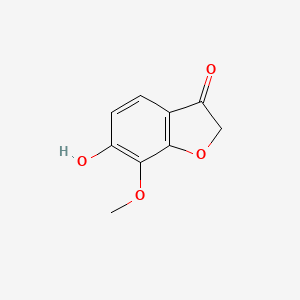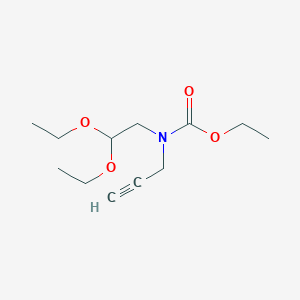
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is a derivative of carbamic acid, featuring a propynyl group and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester typically involves the reaction of (2,2-diethoxyethyl)amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active sites of enzymes. This interaction can modulate the activity of the enzymes, resulting in various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl ester: Similar in structure but with a phenyl group instead of a propynyl group.
Carbamic acid, (2,2-diethoxyethyl)-, ethyl ester: Lacks the propynyl group, making it less reactive in certain chemical reactions.
Uniqueness
Carbamic acid, (2,2-diethoxyethyl)-2-propynyl-, ethyl ester is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural feature differentiates it from other carbamic acid derivatives and enhances its utility in various scientific and industrial contexts.
Propiedades
Número CAS |
475469-16-0 |
|---|---|
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
ethyl N-(2,2-diethoxyethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H21NO4/c1-5-9-13(12(14)17-8-4)10-11(15-6-2)16-7-3/h1,11H,6-10H2,2-4H3 |
Clave InChI |
BCPPNABHQVQEMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN(CC#C)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


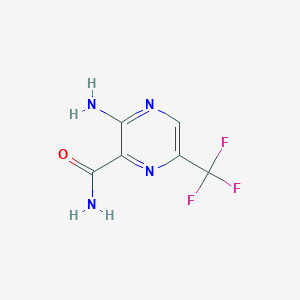
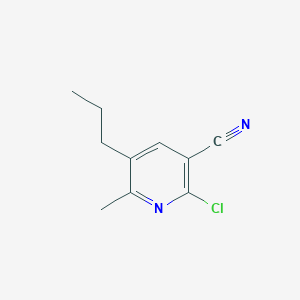

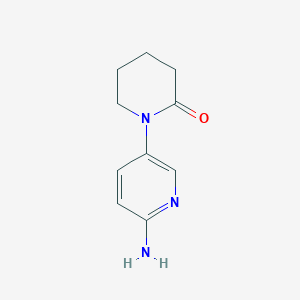
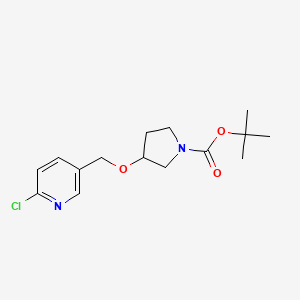
![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
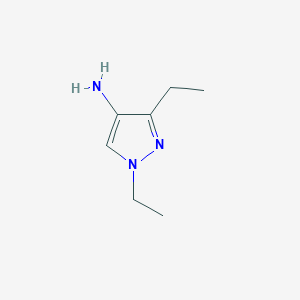
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
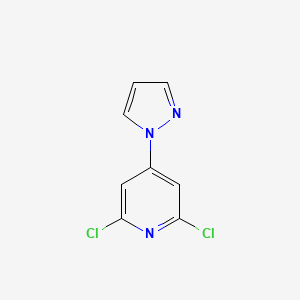
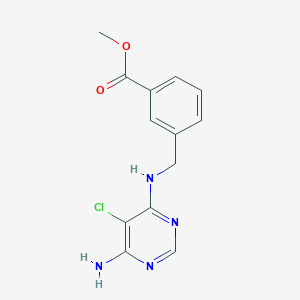
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)


